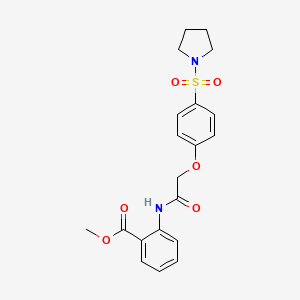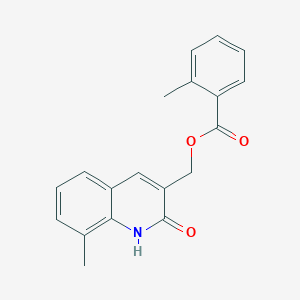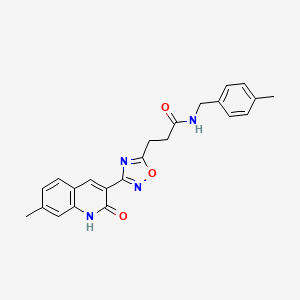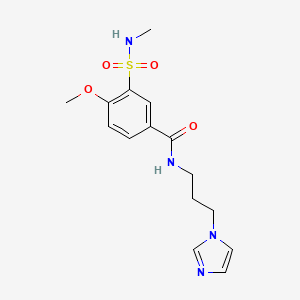
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BDBS and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
BDBS has been extensively studied for its potential applications in scientific research. One of the major applications of BDBS is in the field of cancer research. BDBS has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
BDBS has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BDBS has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Wirkmechanismus
The mechanism of action of BDBS is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases. These enzymes play important roles in various cellular processes, including gene expression and metabolism.
Biochemical and Physiological Effects:
BDBS has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDBS has been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. BDBS has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BDBS is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, one of the limitations of BDBS is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BDBS. One area of interest is the development of more effective synthesis methods for the compound. Another area of interest is the investigation of the compound's effects on other cellular processes, such as angiogenesis and autophagy. Additionally, there is potential for the development of BDBS-based therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of BDBS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-ethylphenylamine followed by the addition of acetic anhydride. This reaction yields BDBS as a white crystalline solid with a melting point of 187-189°C.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-2-33-24(30)18-8-11-20(12-9-18)27-23(29)16-28(15-17-6-4-3-5-7-17)34(31,32)22-14-19(25)10-13-21(22)26/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZACBVISHHKEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

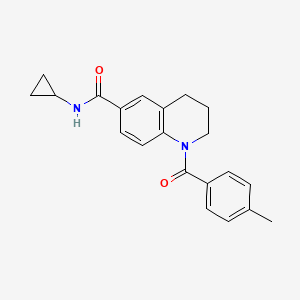
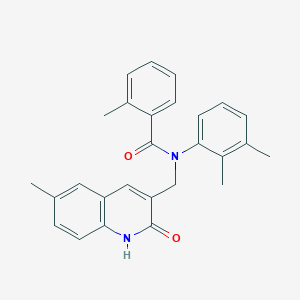




![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)

